Enantiomeric Configuration: (R)- vs (S)-9-(2-Hydroxypropyl)-N6-benzoyladenine as Precursors to Antivirals
The (R)-configuration at the 2-hydroxypropyl side chain of this compound stereochemically determines the antiviral potency of the downstream PMP product. In the foundational patent EP 0654037, (R)-PMPA (tenofovir) derived from the (R)-intermediate (CAS 160616-03-5) exhibits potent anti-HIV-1 and anti-HIV-2 activity, whereas the (S)-PMPA diastereomer derived from the (S)-enantiomer (CAS 160616-43-3) is essentially inactive. This is not a marginal difference but a binary active/inactive outcome governed by the stereochemistry installed at this intermediate stage [1]. The chiral integrity of the (R)-intermediate therefore directly predicts the biological viability of the final active pharmaceutical ingredient.
| Evidence Dimension | Antiviral activity of final PMP product derived from enantiomeric intermediates |
|---|---|
| Target Compound Data | (R)-PMPA (tenofovir) from (R)-intermediate: potent anti-HIV-1 and HIV-2 activity (active pharmaceutical ingredient approved for HIV/HBV treatment) |
| Comparator Or Baseline | (S)-PMPA from (S)-intermediate (CAS 160616-43-3): essentially no antiviral activity |
| Quantified Difference | Binary active/inactive; (R)-PMPA is a WHO essential medicine; (S)-PMPA has no therapeutic utility |
| Conditions | HIV-1 (HTLV-IIIB) and HIV-2 (LAV-2) infected MT-4 cell assays; anti-HBV assays in HepG2 2.2.15 cells (ref. EP 0654037 B1) |
Why This Matters
Procurement of the incorrect enantiomer leads to synthesis of a pharmacologically inert final product, constituting absolute batch failure in antiviral API manufacturing.
- [1] Holý, A.; Dvorakova, H.; De Clercq, E.; Balzarini, J. Antiretroviral Enantiomeric Nucleotide Analogs. EP 0654037 B1; filed 1993-08-04; granted 2000-05-03. View Source
